N-Carboxybenzyl Valbenazine is a derivative of Valbenazine, which is a well-known vesicular monoamine transporter 2 inhibitor. This compound is primarily utilized in the treatment of tardive dyskinesia, a disorder characterized by involuntary and repetitive body movements. N-Carboxybenzyl Valbenazine was designed to enhance the pharmacological properties of Valbenazine, potentially improving its efficacy and safety profile in clinical applications .
N-Carboxybenzyl Valbenazine is classified as an organic compound, specifically an alpha amino acid ester. It falls under the broader category of organic acids and derivatives, reflecting its structural characteristics and functional groups. The compound's DrugBank accession number is DB11915, which provides a unique identifier for further research and reference in pharmaceutical databases .
The synthesis of N-Carboxybenzyl Valbenazine involves several key steps:
The specific conditions and reagents used can lead to variations in the products formed, including oxidized or reduced derivatives with altered pharmacological profiles.
N-Carboxybenzyl Valbenazine has a molecular formula of and a molecular weight of approximately 552.7 g/mol. The compound features a complex structure that includes multiple functional groups characteristic of its classification as an alpha amino acid ester. The structural representation reveals the presence of a carboxybenzyl group attached to the Valbenazine backbone, enhancing its interaction with biological targets .
N-Carboxybenzyl Valbenazine can undergo various chemical reactions typical for compounds with similar structures:
These reactions are crucial for exploring the compound's potential therapeutic applications and optimizing its efficacy.
N-Carboxybenzyl Valbenazine primarily exerts its effects by inhibiting vesicular monoamine transporter 2. This transporter is responsible for packaging neurotransmitters into synaptic vesicles. By inhibiting this transporter, N-Carboxybenzyl Valbenazine reduces the release of neurotransmitters such as dopamine from presynaptic neurons. This reduction is believed to alleviate symptoms associated with tardive dyskinesia and other movement disorders by modulating dopaminergic signaling pathways .
Property | Data |
---|---|
CAS Number | 1025504-76-0 |
Molecular Formula | |
Molecular Weight | 552.7 g/mol |
Synonyms | N-[(Phenylmethoxy)carbonyl]-L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl Ester |
These properties are essential for understanding the compound's behavior in biological systems and its potential interactions with other molecules .
N-Carboxybenzyl Valbenazine has several scientific applications:
N-Carboxybenzyl Valbenazine emerges during the multi-step synthesis of valbenazine (CAS 1025504-45-3), specifically when the carbobenzyloxy (Cbz) protecting group is employed to shield the amine functionality of the L-valine intermediate. The Cbz group is introduced to prevent unwanted side reactions during the coupling of the valine moiety to the tetrabenazine-derived core structure. Its incomplete removal in subsequent deprotection stages leads to the persistence of N-Carboxybenzyl Valbenazine as a process impurity in the final API [4] [7]. Patent WO2021050977A1 details that this impurity typically arises during the catalytic hydrogenation step intended for Cbz cleavage, where suboptimal reaction conditions (e.g., inadequate catalyst loading, temperature deviations, or shortened reaction times) result in residual protected compound [4]. The synthesis pathway involves:
As a specified impurity in valbenazine, N-Carboxybenzyl Valbenazine serves as a critical reference standard for analytical method development, validation, and quality control (QC) testing. Pharmacopeial and non-pharmacopeial impurity standards, such as those supplied by SynZeal (CAT: SZ-V024014) and Veeprho (CAT: VE0023289), are characterized using advanced techniques including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to ensure >98.5% purity [3] [5]. These standards enable:
Table 2: Commercially Available Reference Standards for N-Carboxybenzyl Valbenazine
Vendor | Catalogue No. | CAS No. | Purity Grade | Regulatory Compliance | Availability | |
---|---|---|---|---|---|---|
SynZeal | SZ-V024014 | 1025504-76-0 | >98.5% (HPLC) | USP/EP traceable | Custom synthesis | [3] |
Veeprho | VE0023289 | 1025504-76-0 | >99.0% (HPLC) | USP/EMA/JP/BP | In stock | [5] |
Pharmaffiliates | PA 22 0811000 | 1025504-76-0 | Pharmacopeial | ICH Q3A compliant | Not specified | [8] |
Suppliers provide comprehensive Structure Elucidation Reports (SERs) and Certificates of Analysis (COAs) documenting batch-specific characterization data, including chromatographic purity, water content, residual solvents, and spectroscopic confirmation [3] [5]. These materials ensure regulatory alignment across agencies (e.g., FDA, EMA) and facilitate method transfer between QC laboratories during commercial manufacturing [3] [8].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: